molecular formula C9H17NO2 B1381950 [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol CAS No. 1267956-65-9

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Cat. No. B1381950
M. Wt: 171.24 g/mol
InChI Key: ZANJSIVYKRDCSS-UHFFFAOYSA-N
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Description

“[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is [1-(4-morpholinylmethyl)cyclopropyl]methanol .


Molecular Structure Analysis

The InChI code for “[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is 1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of “[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is 263.3±15.0 °C . The predicted density is 1.123±0.06 g/cm3 . The predicted pKa value is 15.10±0.10 .

Scientific Research Applications

  • Pharmaceutical Intermediates : A study by Kopach et al. (2009) describes the synthesis of a morpholine derivative, which is a key starting material for a new investigational drug at Eli Lilly and Company. This process includes a high-yielding Grignard reaction and demonstrates the potential of morpholine derivatives in pharmaceutical synthesis (Kopach et al., 2009).

  • Chemical Synthesis and Structure Analysis : Research by Lu et al. (2021) involves the synthesis of a compound with morpholine and cyclopropane components, showing significant inhibitory activity against some cancer cell lines. This highlights the relevance of morpholine derivatives in the development of anticancer agents (Lu et al., 2021).

  • Catalysis and Reaction Mechanisms : Chen et al. (2011) explored the N-alkylation of morpholine with alcohols, catalyzed by CuO–NiO/γ–Al2O3. This research shows the application of morpholine derivatives in catalytic processes, particularly in the production of N-methylmorpholine (Chen et al., 2011).

  • Material Science and Polymerization : Seghier and Belbachir (2016) reported the green polymerization of a morpholine derivative, emphasizing its use in the synthesis of new polymers. This study underlines the versatility of morpholine derivatives in materials science (Seghier & Belbachir, 2016).

  • Bioactive Compounds and Anti-Inflammatory Properties : Makkar and Chakraborty (2018) isolated a new morpholine alkaloid from red seaweed, which exhibited significant antioxidative and anti-inflammatory activities. This demonstrates the potential of morpholine derivatives in the development of new bioactive compounds (Makkar & Chakraborty, 2018).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJSIVYKRDCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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